![molecular formula C10H7Li2O6P B054699 Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate CAS No. 125328-83-8](/img/structure/B54699.png)
Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate
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Overview
Description
The compound “Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate” is a lithium salt of a phosphate ester of a 4-methyl-2-oxo-2H-chromen-7-yl moiety . The 2H-chromen-7-yl moiety is a type of coumarin, a class of organic compounds that are well-studied for their diverse biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, coumarin derivatives exhibit a wide range of properties .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been used in the synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, which has shown superior anti-inflammatory activity compared to the standard, ibuprofen .
Antioxidant Activity
Some derivatives of the compound have demonstrated excellent antioxidant activity, especially those bearing two hydroxyl groups on the phenyl ring .
Biological Activity
The compound has been used in the synthesis of Schiff’s bases and thiazolidine-4-ones, which have shown diverse biological activities, including antitumor, anti-HIV, antibacterial, antifungal, anti-inflammatory, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .
Enzyme Assays
4-Methylumbelliferyl phosphate, dilithium salt is a sensitive substrate for alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures .
Detection of Antibodies
In enzyme immunoassays for the detection of antibodies to human immunodeficiency viruses, alkaline phosphatase with the fluorogenic substrate has been used .
Phosphatase Activity Assay
The compound has been used as a substrate for alkaline phosphatase in the peptide-binding assay .
Acid Phosphatase Activity
The compound has been used in studies to measure the decay rate of potential acid phosphatase activity .
Secreted Embryonic Alkaline Phosphatase (SEAP) Activity Assay
4-Methylumbelliferyl phosphate, dilithium salt has been used in SEAP activity assays .
Mechanism of Action
Target of Action
The primary targets of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate, also known as 4-Methylumbelliferyl phosphate, dilithium salt, are phosphatases , including alkaline phosphatase and calmodulin-dependent protein phosphatase . These enzymes play crucial roles in various biological processes, including signal transduction, protein dephosphorylation, and regulation of cellular activities.
Mode of Action
This compound acts as a fluorogenic substrate for its target enzymes . When the phosphate group of the compound is cleaved by phosphatases, it releases 4-methylumbelliferone , a molecule that is intensely fluorescent under specific conditions . This fluorescence can be measured, providing a means to monitor the activity of the phosphatase enzymes.
Biochemical Pathways
The action of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate affects the biochemical pathways involving its target enzymes. For instance, the compound can influence the phosphorylation state of proteins in the cell, affecting various signaling pathways. The exact downstream effects can vary depending on the specific phosphatase and the cellular context .
Pharmacokinetics
It is known that the compound issoluble in water , which can influence its bioavailability and distribution .
Result of Action
The cleavage of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate by phosphatases results in the release of 4-methylumbelliferone, leading to a measurable increase in fluorescence. This allows the compound to be used as a tool for monitoring phosphatase activity in various research contexts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the fluorescence of 4-methylumbelliferone is pH-dependent, being more intense at pH 10.3 . Therefore, the local pH can influence the detection of this compound’s action. Additionally, the compound’s solubility in water suggests that it may be more effective in aqueous environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dilithium;(4-methyl-2-oxochromen-7-yl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2Li/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;/h2-5H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYWUWHQGOCFJJ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Li2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125328-83-8 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, dilithium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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